
3,3-Diethenylmorpholine,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethenylmorpholine, trifluoroacetic acid: is a compound that combines the structural features of morpholine and trifluoroacetic acid Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethenylmorpholine, trifluoroacetic acid typically involves the following steps:
-
Formation of 3,3-Diethenylmorpholine: : This can be achieved through the reaction of morpholine with acetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the ethylene groups to the morpholine ring.
-
Addition of Trifluoroacetic Acid: : The resulting 3,3-Diethenylmorpholine is then reacted with trifluoroacetic acid. This step is usually carried out under mild conditions, as trifluoroacetic acid is a strong acid and can readily react with the morpholine derivative to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 3,3-Diethenylmorpholine, trifluoroacetic acid would involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
-
Oxidation: : 3,3-Diethenylmorpholine, trifluoroacetic acid can undergo oxidation reactions, particularly at the ethylene groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the morpholine ring or the ethylene groups. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethylene groups. Halogenation using reagents like bromine or chlorine is common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogens (e.g., bromine) in an organic solvent like dichloromethane at low temperatures.
Major Products
Oxidation: Products may include diols or carboxylic acids depending on the extent of oxidation.
Reduction: The major product is the fully saturated morpholine derivative.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, 3,3-Diethenylmorpholine, trifluoroacetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of morpholine derivatives on biological systems. Its interactions with proteins and enzymes can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, derivatives of 3,3-Diethenylmorpholine, trifluoroacetic acid are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
Industrially, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile component in the manufacturing of specialty chemicals.
作用機序
The mechanism of action of 3,3-Diethenylmorpholine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetic acid moiety can enhance the compound’s acidity, facilitating interactions with basic sites on proteins. The morpholine ring can interact with hydrophobic pockets, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,3-Diethenylmorpholine: Lacks the trifluoroacetic acid moiety, making it less acidic and potentially less reactive in certain contexts.
Morpholine: A simpler structure without the ethylene groups or trifluoroacetic acid, leading to different chemical properties and reactivity.
Trifluoroacetic Acid: A strong acid without the morpholine ring, used primarily as a reagent in organic synthesis.
Uniqueness
3,3-Diethenylmorpholine, trifluoroacetic acid is unique due to the combination of the morpholine ring and the trifluoroacetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
特性
分子式 |
C10H14F3NO3 |
|---|---|
分子量 |
253.22 g/mol |
IUPAC名 |
3,3-bis(ethenyl)morpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h3-4,9H,1-2,5-7H2;(H,6,7) |
InChIキー |
MZJPYQBOORFWQR-UHFFFAOYSA-N |
正規SMILES |
C=CC1(COCCN1)C=C.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde](/img/structure/B13524817.png)
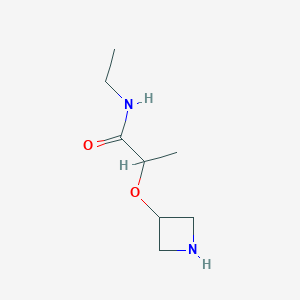
![2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid](/img/structure/B13524826.png)
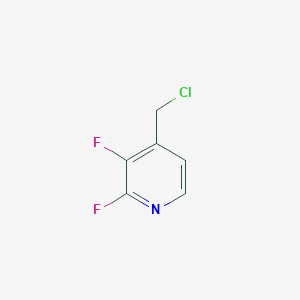
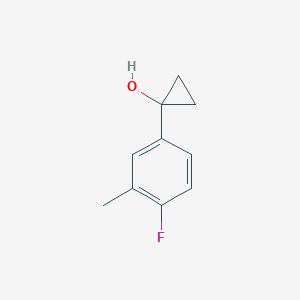
-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)


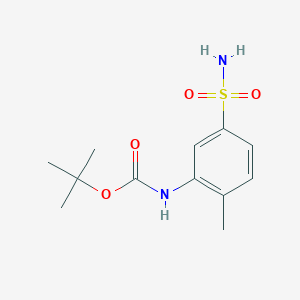
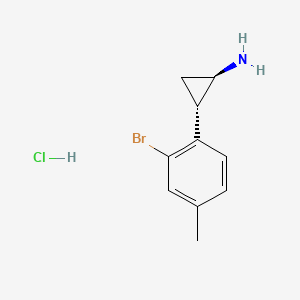

![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
